molecular formula C7H3BrClIO B12860088 2-Bromo-5-chloro-3-iodobenzaldehyde

2-Bromo-5-chloro-3-iodobenzaldehyde

Cat. No.: B12860088
M. Wt: 345.36 g/mol
InChI Key: FDDYDIUXWAPVLR-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3BrClIO. It is a halogenated benzaldehyde derivative, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-iodobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation of benzaldehyde derivatives. For instance, starting with a chlorinated benzaldehyde, bromination and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and reagents to ensure high yield and purity. The process typically requires stringent control of reaction conditions such as temperature, solvent, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-iodobenzaldehyde involves its reactivity with various molecular targets. The halogen atoms on the benzene ring can participate in halogen bonding, influencing the compound’s interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-3-iodobenzaldehyde is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications .

Properties

Molecular Formula

C7H3BrClIO

Molecular Weight

345.36 g/mol

IUPAC Name

2-bromo-5-chloro-3-iodobenzaldehyde

InChI

InChI=1S/C7H3BrClIO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H

InChI Key

FDDYDIUXWAPVLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)I)Cl

Origin of Product

United States

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